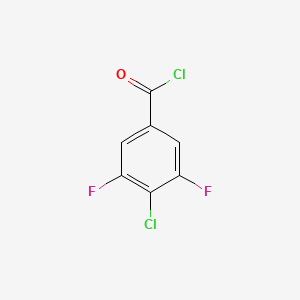
4-Chloro-3,5-difluorobenzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3,5-difluorobenzoyl chloride is a chemical compound with the molecular formula C7H2Cl2F2O . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of 4-Chloro-3,5-difluorobenzoyl chloride is 210.99 . The structure of this compound can be viewed using Java or Javascript .科学的研究の応用
Synthesis and Catalysis
4-Chloro-3,5-difluorobenzoyl chloride plays a crucial role in the synthesis and characterization of palladium(II) complexes, acting as a precursor or component in creating novel chelating ligands and complexes. These palladium complexes have been extensively analyzed for their dynamic behavior and solvent-dependent equilibria, contributing to advancements in catalysis and material science (Frøseth et al., 2003).
Electrochemistry
The compound's derivatives, such as those related to ionic liquids, have been studied for their electrochemical properties. Research on 1-Butyl-3-methyl-1H-imidazolium Tetrafluoroborate Ionic Liquid, for instance, reveals the compound's role in understanding the electrochemistry of ionic liquids, including the identification of impurities and the analysis of electrochemical reactions, which are pivotal in developing new energy storage and conversion technologies (Xiao & Johnson, 2003).
Organic Synthesis
In organic synthesis, 4-Chloro-3,5-difluorobenzoyl chloride derivatives facilitate chemoselective transformations, such as the defluorinative diarylhydroxylation transformation. This process demonstrates the compound's utility in selectively modifying and functionalizing organic molecules, leading to the development of novel organic compounds with potential applications in pharmaceuticals, agrochemicals, and material science (Okamoto et al., 2010).
Crystallography and Material Science
4-Chloro-3,5-difluorobenzoyl chloride is also instrumental in crystallography and material science, where its derivatives form the basis for studying hydrogen-bonded framework structures. These studies are essential for understanding the molecular structures and properties of materials, which can lead to the development of new materials with tailored properties for use in technology, medicine, and industry (Vasconcelos et al., 2006).
Environmental Science
Additionally, derivatives of 4-Chloro-3,5-difluorobenzoyl chloride have been investigated in environmental science, particularly in studies related to the chlorination of organic compounds. These studies have implications for understanding environmental pollution and developing strategies for pollution control and remediation (Ryu et al., 2003).
Safety and Hazards
作用機序
Mode of Action
4-Chloro-3,5-difluorobenzoyl chloride, like other acid chlorides, is highly reactive. It can undergo nucleophilic acyl substitution reactions with various nucleophiles, such as amines and alcohols, to form amides and esters respectively . The chlorine atom attached to the carbonyl carbon leaves as a chloride ion, making room for the nucleophile to attach.
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactive substances could influence the action, efficacy, and stability of 4-Chloro-3,5-difluorobenzoyl chloride . For instance, its reactivity might increase at higher temperatures or in the presence of strong nucleophiles.
特性
IUPAC Name |
4-chloro-3,5-difluorobenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F2O/c8-6-4(10)1-3(7(9)12)2-5(6)11/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXLIGWIJJWAOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


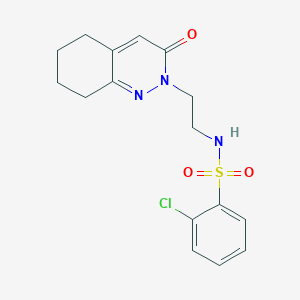
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-naphthamide](/img/structure/B2768703.png)
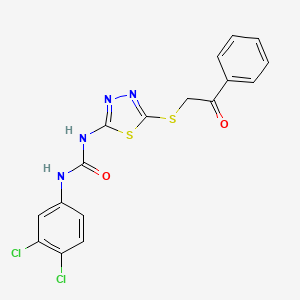
![[2-(3-Fluoroanilino)-2-oxoethyl] 4-methylbenzoate](/img/structure/B2768706.png)
![3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(p-tolyl)propanamide](/img/structure/B2768707.png)
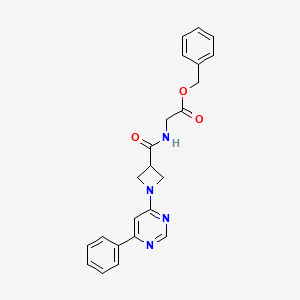
![8-[(2-Chlorophenyl)methyl]-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione](/img/structure/B2768710.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2768713.png)
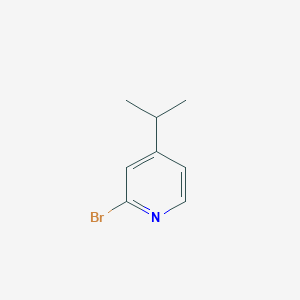

![1-[[(1-Hydroxycyclopentyl)methyl-prop-2-ynylamino]methyl]cyclopentan-1-ol](/img/structure/B2768718.png)
![1-(2,4-dimethylphenyl)-4-methyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2768719.png)
